

Application Notes and Protocols for KF21213 in a Laboratory Setting

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KF21213 is a potent and highly selective antagonist for the adenosine A2A receptor (A2AR). Its high affinity and specificity make it a valuable tool for researchers studying the physiological and pathological roles of the A2AR in the central nervous system (CNS) and other tissues. Primarily, **KF21213** is utilized as a radioligand for Positron Emission Tomography (PET) imaging to map the distribution and density of A2A receptors in the brain. These application notes provide detailed protocols for the use of **KF21213** in standard laboratory assays.

Chemical Properties

Property	Value	
Chemical Name	8-[2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione	
Molecular Formula	C19H22N4O3	
Molecular Weight	354.41 g/mol	
CAS Number	155271-17-3	

Quantitative Data



The following table summarizes the binding affinity of **KF21213** for the adenosine A2A receptor.

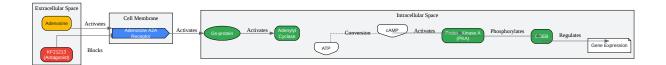
Receptor Subtype	Ligand	Kı (nM)	Source
Adenosine A2A	KF21213	3.0	INVALID-LINK
Adenosine A1	KF21213	>10,000	INVALID-LINK

 K_i is the inhibition constant, a measure of binding affinity. A lower K_i value indicates a higher binding affinity.

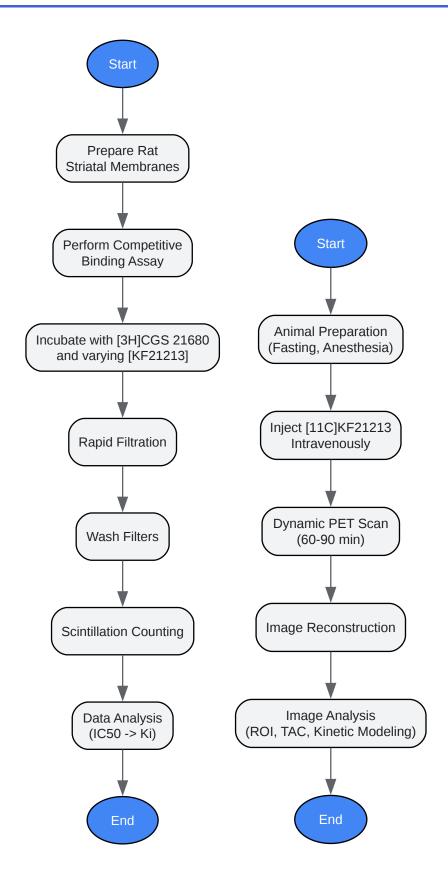
Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a downstream signaling cascade. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.









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